molecular formula C13H17IO3 B13231603 (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane

(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane

Cat. No.: B13231603
M. Wt: 348.18 g/mol
InChI Key: QYYRUAJTLBZELG-QWRGUYRKSA-N
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Description

(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a 3,4-dimethoxyphenyl group and an iodomethyl substituent on an oxolane ring, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-glycidol.

    Formation of the Oxolane Ring: The oxolane ring is formed through a series of reactions, including epoxidation and ring-opening reactions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodine and phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

(2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxolane: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the iodomethyl group in (2S,4R)-4-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxolane imparts unique reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution reactions.

Properties

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

(2S,4R)-4-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxolane

InChI

InChI=1S/C13H17IO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11-/m0/s1

InChI Key

QYYRUAJTLBZELG-QWRGUYRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C[C@H](OC2)CI)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(OC2)CI)OC

Origin of Product

United States

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